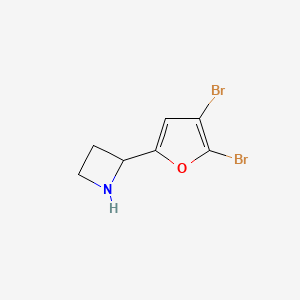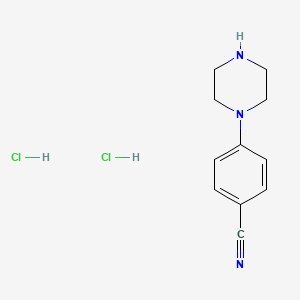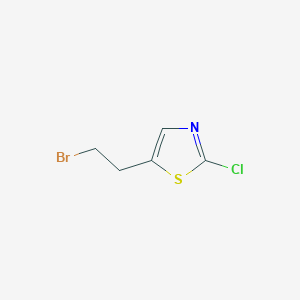![molecular formula C7H9BrClN3 B13599430 4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide](/img/structure/B13599430.png)
4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide is an organic compound known for its unique structure and potential applications in various fields. It is a derivative of pyrido[4,3-d]pyrimidine, a class of compounds that have been studied for their biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide typically involves multi-step reactions. One common method includes the reaction of pyrido[4,3-d]pyrimidine with chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[4,3-d]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: Another derivative with similar structural features but different functional groups.
Uniqueness
4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H9BrClN3 |
|---|---|
Molekulargewicht |
250.52 g/mol |
IUPAC-Name |
4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrobromide |
InChI |
InChI=1S/C7H8ClN3.BrH/c8-7-5-3-9-2-1-6(5)10-4-11-7;/h4,9H,1-3H2;1H |
InChI-Schlüssel |
CIUUSIGWPBGVEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1N=CN=C2Cl.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)






![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid](/img/structure/B13599420.png)

